

GW-406381: A Technical Guide to a Potent Farnesoid X Receptor Agonist

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Compound of Interest

Compound Name: GW-406381

Cat. No.: B8037459

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of **GW-406381**, a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR). The information is compiled to support research and development efforts in fields targeting metabolic and inflammatory diseases.

Chemical Structure and Properties

GW-406381 is a synthetic organic compound belonging to the phenylpyrazole class.^[1] Its chemical identity and key physicochemical properties are summarized below.

Property	Value	Source
IUPAC Name	3-(2,6-Dichlorophenyl)-4-(3'-carboxy-2-chlorostilben-4-yl)oxymethyl-5-isopropylisoxazole	N/A
Molecular Formula	C ₂₈ H ₂₂ Cl ₃ NO ₄	N/A
Molecular Weight	554.8 g/mol	N/A
SMILES	<chem>CC(C)c1onc(c1COc2cc(ccc2C=Cc3cccc(c3)C(=O)O)Cl)c4c(Cl)cccc4Cl</chem>	[2] [3] [4]
Calculated XLogP3	8.2	N/A
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	5	
Rotatable Bond Count	8	
Topological Polar Surface Area	89.8 Å ²	

Pharmacological Properties

GW-406381 is a highly potent and selective agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism.

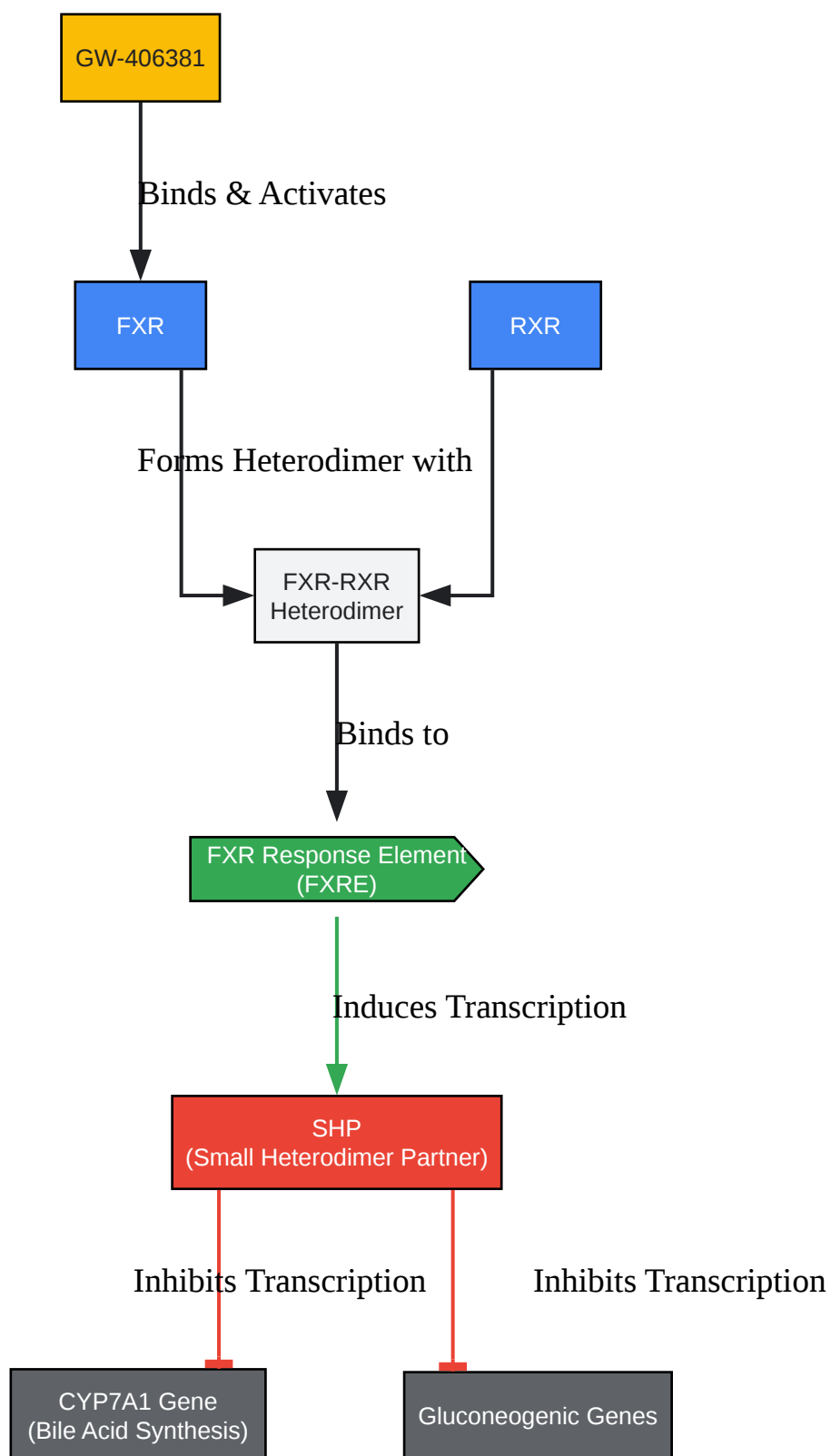
Parameter	Value	Species	Assay Type	Source
EC ₅₀	65 nM	Human	FXR Transactivation Assay	
EC ₅₀	3 nM	N/A	FXR-bla assay	
Mechanism of Action	Selective Farnesoid X Receptor (FXR) Agonist	N/A	N/A	

Mechanism of Action and Signaling Pathways

Upon binding to FXR, **GW-406381** initiates a cascade of transcriptional events that regulate key metabolic pathways. The primary mechanism involves the recruitment of coactivators and the subsequent regulation of target gene expression.

FXR/SHP Signaling Pathway

A key downstream target of FXR activation is the Small Heterodimer Partner (SHP), an atypical nuclear receptor that acts as a transcriptional repressor. Activation of FXR by **GW-406381** induces the expression of SHP. SHP, in turn, inhibits the expression of several genes involved in bile acid synthesis and gluconeogenesis, most notably Cholesterol 7 α -hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid production.

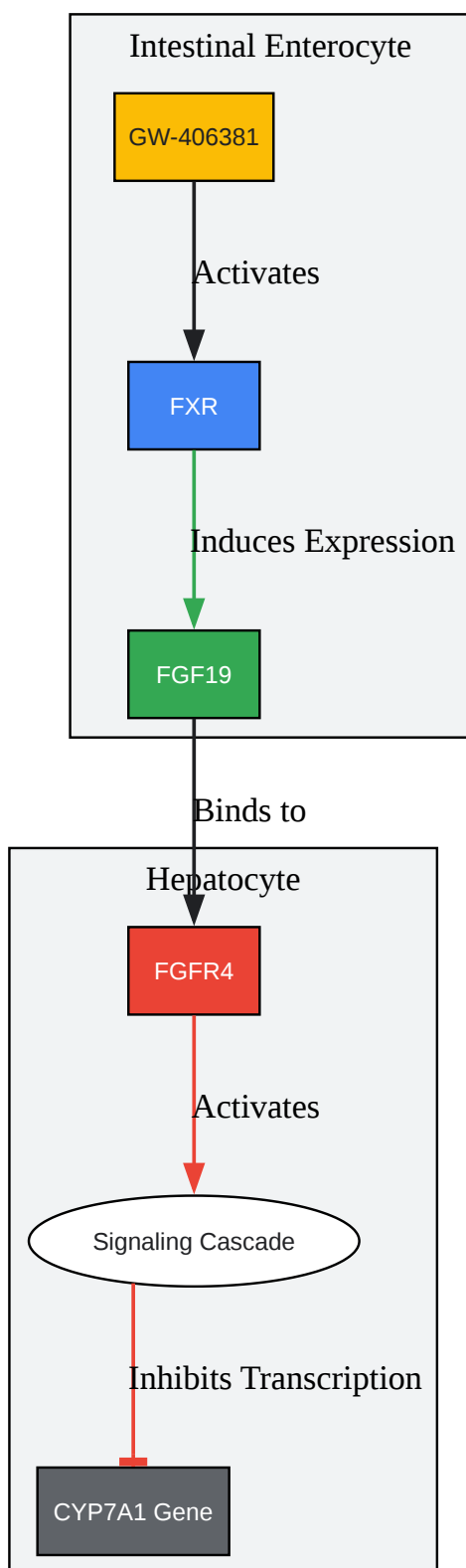


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FXR/SHP Signaling Pathway Activation by **GW-406381**.

FXR/FGF19 Signaling Pathway

In the intestine, FXR activation by **GW-406381** induces the expression of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents). FGF19 is secreted into the portal circulation and travels to the liver, where it binds to its receptor, FGFR4. This binding activates a signaling cascade that also leads to the repression of CYP7A1 expression, providing an additional layer of feedback regulation on bile acid synthesis.



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Intestinal FXR Activation and FGF19-mediated Signaling.

Experimental Protocols

The following are representative methodologies for assessing the activity of **GW-406381** in vitro and in vivo.

In Vitro: FXR Transactivation Luciferase Reporter Assay

This assay measures the ability of a compound to activate FXR, leading to the expression of a reporter gene (luciferase).

Objective: To determine the EC₅₀ of **GW-406381** for FXR activation.

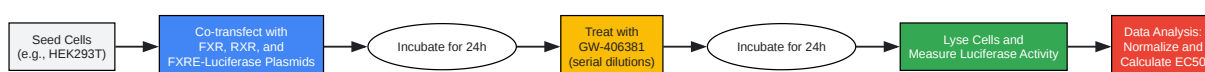
Materials:

- HEK293T or HepG2 cells
- Expression plasmids for human FXR and its heterodimeric partner RXR α
- Luciferase reporter plasmid containing FXR response elements (FXREs)
- Transfection reagent (e.g., FuGENE 6)
- **GW-406381**
- Dual-Luciferase® Reporter Assay System
- Cell culture reagents

Procedure:

- Cell Seeding: Seed HEK293T or HepG2 cells in 96-well plates at an appropriate density.
- Transfection: Co-transfect the cells with the FXR, RXR α , and FXRE-luciferase reporter plasmids using a suitable transfection reagent according to the manufacturer's protocol. A Renilla luciferase plasmid is often co-transfected for normalization of transfection efficiency.
- Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of **GW-406381** or vehicle control (e.g., DMSO).

- Incubation: Incubate the cells for an additional 24 hours.
- Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log concentration of **GW-406381** and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.



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Workflow for FXR Luciferase Reporter Gene Assay.

In Vivo: Evaluation in a Mouse Model of Liver Injury

This protocol provides a general framework for assessing the in vivo efficacy of **GW-406381** in a relevant disease model.

Objective: To evaluate the therapeutic potential of **GW-406381** in a mouse model of non-alcoholic fatty liver disease (NAFLD) or cholestasis.

Animal Model: C57BL/6J mice fed a high-fat diet to induce NAFLD, or a bile duct ligation (BDL) model for cholestasis.

Materials:

- C57BL/6J mice
- High-fat diet or surgical setup for BDL
- **GW-406381**
- Vehicle (e.g., corn oil, carboxymethylcellulose)

- Equipment for oral gavage or dietary admixture
- Analytical equipment for plasma and tissue analysis

Procedure:

- Induction of Disease Model: Induce NAFLD by feeding mice a high-fat diet for a specified period (e.g., 12-16 weeks) or induce cholestasis through BDL surgery.
- Compound Administration: Administer **GW-406381** or vehicle to the mice daily via oral gavage at a predetermined dose (e.g., 10-30 mg/kg). The duration of treatment will depend on the specific model and study endpoints.
- Monitoring: Monitor animal body weight, food intake, and overall health throughout the study.
- Sample Collection: At the end of the treatment period, collect blood and liver tissue samples for analysis.
- Endpoint Analysis:
 - Plasma Analysis: Measure plasma levels of liver enzymes (ALT, AST), lipids (triglycerides, cholesterol), and bile acids.
 - Liver Histology: Perform H&E and Sirius Red staining on liver sections to assess steatosis, inflammation, and fibrosis.
 - Gene Expression Analysis: Use qRT-PCR to measure the expression of FXR target genes (e.g., SHP, FGF15, CYP7A1) and markers of inflammation and fibrosis in the liver.

Conclusion

GW-406381 is a valuable research tool for investigating the physiological and pathophysiological roles of the Farnesoid X Receptor. Its high potency and selectivity make it a standard reference compound for in vitro and in vivo studies aimed at understanding FXR biology and developing novel therapeutics for metabolic and inflammatory diseases. The experimental protocols and pathway diagrams provided in this guide offer a framework for the design and interpretation of studies involving this important FXR agonist.

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